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molecular formula C17H19N3S B8314272 N-Benzothiazol-2-yl-N',N'-diethyl-benzene-1,4-diamine

N-Benzothiazol-2-yl-N',N'-diethyl-benzene-1,4-diamine

Cat. No. B8314272
M. Wt: 297.4 g/mol
InChI Key: KHYSWTUCJIEHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297707B2

Procedure details

The title compound was synthesised from 2-Chloro-benzothiazole (commercially available) and N,N-Diethyl-p-phenylenediamine (commercially available) according to the procedure described for Example 1a) above. MS (m/e): 298.2 (MH+, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]([N:13]([CH2:21][CH3:22])[C:14]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1)[CH3:12]>>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH:20][C:17]1[CH:16]=[CH:15][C:14]([N:13]([CH2:21][CH3:22])[CH2:11][CH3:12])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)N)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NC2=CC=C(C=C2)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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